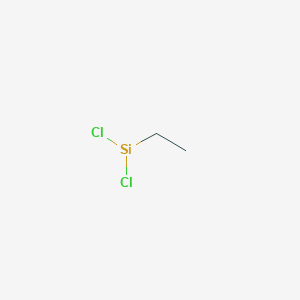

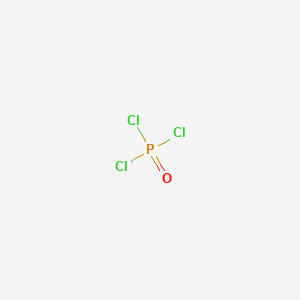

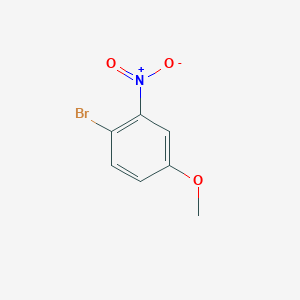

![molecular formula C4H4N6 B157187 1H-1,2,3-三唑并[4,5-d]嘧啶-5-胺 CAS No. 10179-84-7](/img/structure/B157187.png)

1H-1,2,3-三唑并[4,5-d]嘧啶-5-胺

描述

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that features both triazole and pyrimidine rings. This structure is of interest due to its potential biological activities and its use as a core structure in various synthetic derivatives with diverse applications.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. A solution-phase parallel synthetic method was used to prepare 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, which involved an aza-Wittig reaction followed by a reaction with various amines and alcohols . Another study reported the synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of an antiviral drug, using supercritical carbon dioxide .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal structure and DFT studies of a benzyl-methyl-triazolyl-pyrimidin-amine compound revealed an intramolecular hydrogen bond stabilizing the molecular conformation and a supramolecular chain in the crystal .

Chemical Reactions Analysis

Reactions involving triazolopyrimidin-amine derivatives have been studied, including the reaction of partially hydrogenated triazolopyrimidines with chlorocarboxylic acid chlorides to give amides and subsequent intramolecular alkylation to form chlorides of partially hydrogenated dipyrimidin-5-ones . Another study described the synthesis of triazolopyrimidines by Dimroth rearrangement of triazolopyrimidines, with unexpected products obtained under microwave irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidin-amine derivatives are influenced by their molecular structure. The DFT calculations provide insights into the charge distribution, site of chemical reactivity, and thermodynamic properties at different temperatures . The antimicrobial and antifungal activities of some triazolopyrimidin-amine derivatives have also been investigated, indicating potential biological applications .

科学研究应用

抗菌应用

1H-1,2,3-三唑并[4,5-d]嘧啶-5-胺及相关的三唑衍生物已显示出在对抗细菌感染方面具有显著潜力,特别是对抗金黄色葡萄球菌等抗生素耐药菌株。这些化合物已被发现抑制关键的细菌酶和蛋白质,如DNA旋转酶、拓扑异构酶IV和青霉素结合蛋白,提供了多方面的方法来应对细菌耐药性。这导致了混合化合物的开发,例如1,2,3-三唑-头孢菌素混合物头孢曲松和1,2,3-三唑-噁唑烷酮混合物拉德唑,这些已经在临床上用于治疗细菌感染 (Li & Zhang, 2021)。

合成和药物化学

三唑家族,包括1H-1,2,3-三唑衍生物,已被广泛研究其多样的生物活性。最近的专利和研究集中于开发具有增强药理特性的新型三唑衍生物,用于治疗各种疾病,包括炎症性疾病、微生物感染和各种被忽视的疾病。对绿色化学和可持续实践的追求影响了这些化合物更高效合成方法的发展,突显了它们在现代药物发现中的重要性 (Ferreira et al., 2013)。

工业应用

氨基-1,2,4-三唑在精细有机合成行业中起着关键的原材料作用。它们用于生产农业产品、药品、染料和高能材料。它们的实用性延伸到耐热聚合物、荧光产品和离子液体的生产,展示了这些化合物的广泛工业适用性 (Nazarov et al., 2021)。

安全和危害

The safety data sheet for 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. In case of contact, wash off with soap and plenty of water .

未来方向

While the future directions for the research and development of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine are not explicitly mentioned in the retrieved sources, the compound’s potential as a CDK2 inhibitor suggests that it could be further explored for its therapeutic potential in cancer treatment .

属性

IUPAC Name |

2H-triazolo[4,5-d]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6/c5-4-6-1-2-3(7-4)9-10-8-2/h1H,(H3,5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCQEPWQSBKWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC2=NNN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342902 | |

| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |

CAS RN |

10179-84-7 | |

| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

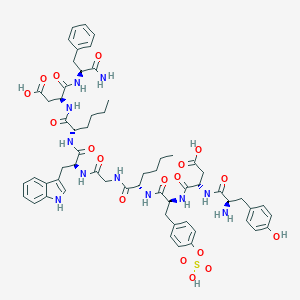

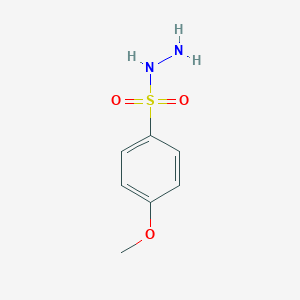

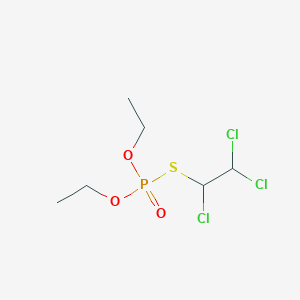

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

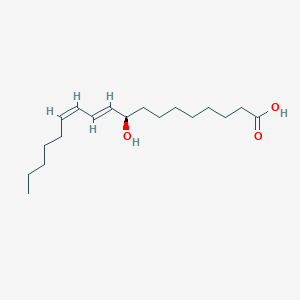

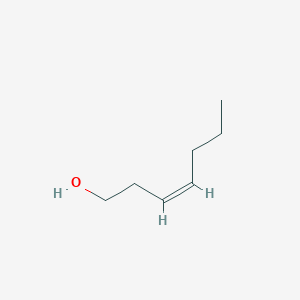

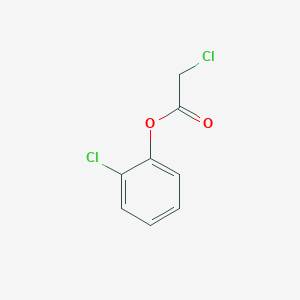

![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

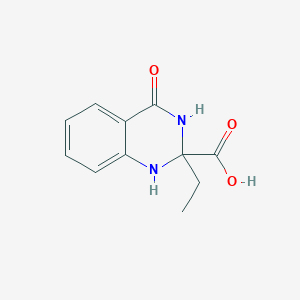

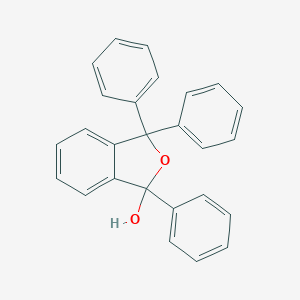

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)